molecular formula C22H18FN5O2 B6527660 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide CAS No. 946383-96-6

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B6527660
CAS No.: 946383-96-6
M. Wt: 403.4 g/mol
InChI Key: BWFFYYAXSGXXES-UHFFFAOYSA-N
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Description

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound with a unique structure that has potential applications in various fields. This compound contains multiple functional groups, such as cyclopropyl, oxo, phenyl, pyrazolo, and fluorophenyl, which contribute to its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin core. One common approach is the cyclization of an appropriate hydrazine with a suitable diketo ester, followed by functional group transformations to introduce the cyclopropyl, phenyl, and fluorophenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

For industrial production, scaling up the synthesis process would require optimizing the reaction conditions to ensure high yields and purity of the product. This could involve continuous flow reactions, automated synthesis, and stringent quality control measures to minimize impurities and by-products. The choice of solvents, reagents, and reaction temperatures would need to be carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the oxo group or the aromatic rings could yield alcohols or dihydro derivatives.

  • Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution, while the cyclopropyl group can participate in ring-opening reactions under specific conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Typical reagents include halogenating agents like chlorine (Cl2) or bromine (Br2), and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, reduction can produce alcohols or hydride derivatives, and substitution can introduce new functional groups into the molecule.

Scientific Research Applications

  • Chemistry: Its unique structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methods.

  • Biology: It may serve as a molecular probe or inhibitor in biochemical studies, particularly involving enzyme activity and protein interactions.

  • Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific target and application. For instance, in biological systems, it may interact with specific enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved could include:

  • Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate conversion.

  • Receptor Modulation: Interacting with cell surface or intracellular receptors, influencing signaling pathways.

  • DNA/RNA Interaction: Binding to nucleic acids, affecting replication, transcription, or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-chlorophenyl)acetamide

  • 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-bromophenyl)acetamide

  • 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide

Uniqueness

Compared to these similar compounds, the fluorophenyl group in 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide introduces unique chemical properties, such as increased lipophilicity and potential for forming hydrogen bonds with biological targets. This can affect the compound’s bioavailability, potency, and overall pharmacokinetic profile, making it potentially more effective or selective in certain applications.

How’s that for a deep dive into the world of this compound?

Properties

IUPAC Name

2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c23-17-8-4-5-9-18(17)25-19(29)13-27-20(14-10-11-14)26-21-16(22(27)30)12-24-28(21)15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFFYYAXSGXXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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